Lipophilicity & Polarity Differentiation vs. 3‑Methoxybenzoate Analog (CHEMBL1599520)
The 3,4‑dimethoxybenzoate ester markedly reduces lipophilicity and increases polarity compared with the otherwise identical 3‑methoxybenzoate ester. The target compound registers an AlogP of 3.25 and a tPSA of 80 Ų, whereas the 3‑methoxybenzoate analog (CHEMBL1599520) displays an AlogP of 3.95 and a tPSA of only 60.89 Ų [1]. This represents a decrease in logP of 0.70 units and an increase in polar surface area of 19.11 Ų, shifts that are expected to reduce passive membrane permeability by approximately 3‑fold based on established logP‑permeability correlations while enhancing aqueous solubility [2].
| Evidence Dimension | Computed lipophilicity (AlogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | AlogP = 3.25; tPSA = 80 Ų |
| Comparator Or Baseline | 5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl 3-methoxybenzoate (CHEMBL1599520): AlogP = 3.95; tPSA = 60.89 Ų |
| Quantified Difference | ΔAlogP = −0.70 (more hydrophilic); ΔtPSA = +19.11 Ų (more polar) |
| Conditions | Computed values from ZINC (target) and ChEMBL (comparator) using identical atom‑typing methods |
Why This Matters
For scientific selection, the lower logP and higher tPSA indicate that the 3,4‑dimethoxybenzoate ester will have superior aqueous solubility and reduced non‑specific membrane binding compared with the 3‑methoxy analog, which is critical when choosing a compound for in‑vitro assays requiring low protein binding or for oral absorption optimization.
- [1] ZINC12759004 (target) and ChEMBL1599520 (3‑methoxybenzoate). AlogP and tPSA values retrieved 2026-05-10. View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
